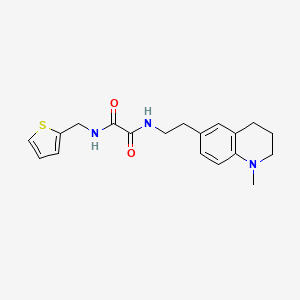
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Orexin Receptor Blockade and Sleep Modulation
Research demonstrates that compounds targeting orexin receptors, particularly through blockade, can significantly impact sleep modulation. This is evident in studies involving selective antagonism of orexin-2 (OX2R) receptors, which decreases latency for persistent sleep and increases both nonrapid eye movement and rapid eye movement sleep time. Microdialysis studies have also shown that OX2R or dual OX1/2R antagonism decreases extracellular histamine concentration in the lateral hypothalamus, while antagonists increase dopamine release in the prefrontal cortex, suggesting a complex interplay between these neurotransmitters in sleep regulation (Dugovic et al., 2009).
Anticancer Agent Synthesis
A study focused on the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed these compounds exhibited moderate to high levels of antitumor activities against several cancer cell lines. The mechanism of action was further elucidated, showing cell cycle arrest and apoptosis in cancer cells, highlighting the potential of such compounds in developing new anticancer agents (Fang et al., 2016).
Chemosensors for Metal Ion Detection
Research into chemosensors based on tetrahydroquinoline derivatives has led to the development of novel compounds for the selective identification of highly toxic Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances in methanol, with very low limits of detection, demonstrating the utility of tetrahydroquinoline structures in environmental monitoring and chemical sensing applications (Shally et al., 2020).
Drug Discovery and Neurokinin-1 Receptor Antagonism
A study on a neurokinin-1 receptor antagonist highlighted the synthesis of a compound with significant oral bioavailability and efficacy in pre-clinical models relevant to emesis and depression. This research underscores the therapeutic potential of compounds with tetrahydroquinoline cores in treating various neurological conditions (Harrison et al., 2001).
Ocular Hypotensive Action
Investigations into tetrahydroquinoline analogs have explored their ocular hypotensive action, demonstrating the potential of such compounds in treating conditions like glaucoma. The physicochemical properties of these compounds, such as solubility and distribution coefficient, play a crucial role in their pharmacological activity, providing insights into the development of more effective ocular treatments (Pamulapati & Schoenwald, 2011).
Propriétés
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-22-10-2-4-15-12-14(6-7-17(15)22)8-9-20-18(23)19(24)21-13-16-5-3-11-25-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXTTWKAKHORLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[2-(Trifluoromethyl)phenyl]-2-aziranyl}pyridine](/img/structure/B2560963.png)
![6-Isopropyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2560966.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2560967.png)

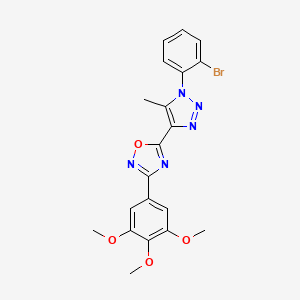
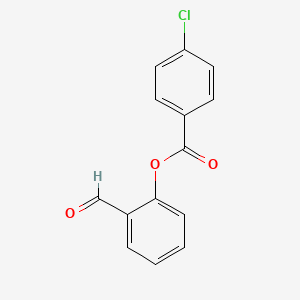
![3-(4-Amino-3-methylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2560972.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
![5-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-2-methoxybenzamide](/img/structure/B2560976.png)
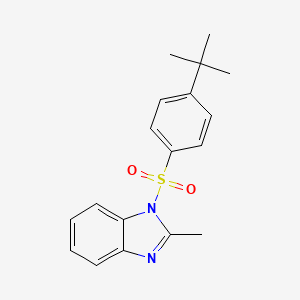
![methyl 3-[4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-1,3-dioxo-6-(2-pyridinyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl]-2-thiophenecarboxylate](/img/structure/B2560980.png)
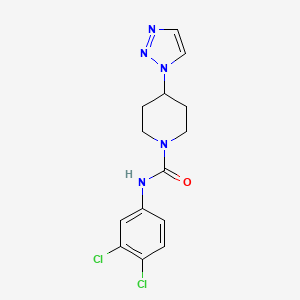
![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-phenylbutan-2-yl)azetidine-3-carboxamide](/img/structure/B2560983.png)